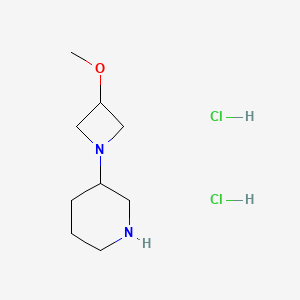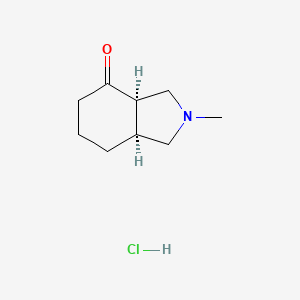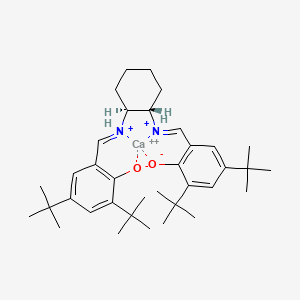
1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine is a synthetic compound derived from L-proline, an amino acid known for its role in protein folding and structure. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is modified with an ethyl group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine typically involves the use of L-proline as a starting material. The synthetic route may include steps such as:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving L-proline and suitable reagents.
Introduction of the Ethyl Group: Alkylation reactions can be used to introduce the ethyl group at the desired position on the piperidine ring.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Modulating enzyme activity and influencing metabolic pathways.
Interacting with Receptors: Affecting signal transduction pathways and cellular responses.
Modifying Protein Structure: Influencing protein folding and stability, which can impact various biological processes.
Vergleich Mit ähnlichen Verbindungen
1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine can be compared with other similar compounds, such as:
L-Proline: A naturally occurring amino acid with a simpler structure.
4-Hydroxyproline: Another proline derivative with a hydroxyl group at the 4-position.
L-Azetidine-2-carboxylic Acid: A toxic non-proteinogenic amino acid with a similar cyclic structure.
The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
(3-ethyl-4-hydroxypiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H22N2O2/c1-2-9-8-14(7-5-11(9)15)12(16)10-4-3-6-13-10/h9-11,13,15H,2-8H2,1H3/t9?,10-,11?/m0/s1 |
InChI-Schlüssel |
RBNHUUNHOGOZGM-YVNMAJEFSA-N |
Isomerische SMILES |
CCC1CN(CCC1O)C(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CCC1CN(CCC1O)C(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


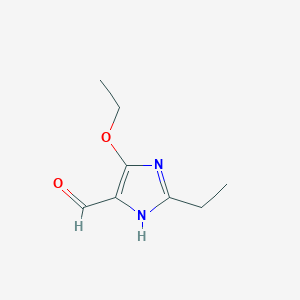
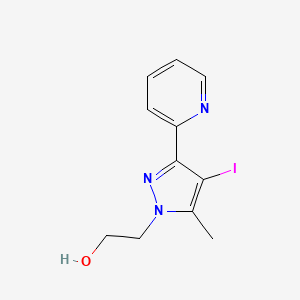
![[4-(Dimethylamino)phenyl]methanethiol](/img/structure/B13342761.png)

![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)




![Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate](/img/structure/B13342815.png)
